Pyrazine,2-sec-butyl-5-methoxy-(8CI)
Description
Overview of Methoxypyrazine Chemistry and Biological Significance
Methoxypyrazines (MPs) are a class of potent, volatile, and nitrogen-containing heterocyclic compounds. nih.gov They are widely recognized for their significant contribution to the aroma and flavor of numerous foods and beverages. nih.gov The basic structure consists of a pyrazine (B50134) ring, which is a six-membered aromatic ring with two nitrogen atoms in a para-1,4-position, substituted with a methoxy (B1213986) group and an alkyl group. ontosight.ainih.gov
These compounds are known for imparting "green" or vegetative sensory characteristics, such as the aromas of bell pepper, peas, and earthy or nutty notes. nih.govnbinno.com Due to their extremely low odor detection thresholds, often in the range of nanograms per liter (parts per trillion), even minute quantities can have a profound impact on the sensory profile of a product. nih.govopenagrar.de
In the biological realm, methoxypyrazines are not limited to plants. They are also utilized by some insects, such as the ladybug species Harmonia axyridis, as defensive chemicals (allomones) to deter predators. nih.gov Certain insects also use them as aggregation pheromones. csic.es The most extensively studied methoxypyrazines in academic literature include 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP). nih.govresearchgate.net
Historical Context of Pyrazine, 2-sec-butyl-5-methoxy-(8CI) Research
The scientific exploration of methoxypyrazines dates back to the late 1960s and 1970s. Initial research focused on identifying the compounds responsible for the characteristic aromas of certain vegetables. For instance, 2-methoxy-3-isobutylpyrazine was identified as a key aroma component in bell peppers in 1969. openagrar.de This discovery spurred further investigation into the occurrence of these compounds in other natural sources and led to the development of synthetic pathways to produce them for research and industrial purposes.
Early synthetic methods for 2-methoxy-3-alkylpyrazines were developed in the 1970s, providing a foundation for the synthesis of various isomers, including the sec-butyl variant. dur.ac.uk The research during this period was pivotal in establishing the significance of this class of compounds in food chemistry. While specific historical research focusing exclusively on the 2-sec-butyl-5-methoxy isomer is not prominent in the literature, its study is an extension of this foundational work on alkyl-methoxypyrazines. The development of sensitive analytical techniques, such as gas chromatography-mass spectrometry (GC/MS), was crucial for detecting and quantifying these potent aroma compounds in complex matrices like wine and food extracts. openagrar.de
Academic Relevance and Interdisciplinary Research Perspectives
The academic relevance of "Pyrazine, 2-sec-butyl-5-methoxy-(8CI)" and its isomers is multifaceted, spanning several scientific fields.
Food and Beverage Chemistry: The primary area of research for methoxypyrazines is in oenology (the study of wine) and food science. nih.gov Compounds like 3-sec-butyl-2-methoxypyrazine (SBMP) are found in grapes and can significantly influence the aroma of wines, particularly in varieties like Cabernet Sauvignon and Sauvignon Blanc. researchgate.netmdpi.com Research focuses on how viticultural practices, environmental conditions, and winemaking techniques affect the concentration of these compounds. nih.gov
Analytical Chemistry: The extremely low concentrations at which methoxypyrazines are present in nature pose a significant challenge for their detection and quantification. This has driven the development of highly sensitive and selective analytical methods. researchgate.net Techniques such as headspace solid-phase microextraction (HS-SPME) coupled with multidimensional gas chromatography-mass spectrometry (MDGC-MS) are employed to achieve detection limits at the picogram-per-liter level. mdpi.com
Chemical Ecology: The role of methoxypyrazines as semiochemicals in insects is an active area of research. nih.gov Studies investigate their function as warning signals (aposematism) and pheromones. For example, 2-isobutyl-3-methoxypyrazine (B1223183) has been identified as a male-released aggregation cue in the leaf beetle Labidostomis lusitanica. csic.es This interdisciplinary research combines organic chemistry with entomology to understand insect behavior and communication.
Synthetic Chemistry: The development of efficient and novel synthetic routes to produce specific pyrazine isomers remains a topic of interest in organic chemistry. dur.ac.uk These synthetic efforts are crucial for obtaining pure standards for analytical studies and for potential applications in the flavor and fragrance industry. nbinno.com
The study of "Pyrazine, 2-sec-butyl-5-methoxy-(8CI)" is embedded within the broader academic pursuit of understanding the structure, function, and analysis of methoxypyrazines, highlighting the interdisciplinary nature of modern chemical research.
Scientific Data Lacking for Pyrazine, 2-sec-butyl-5-methoxy-(8CI)
A comprehensive review of scientific literature reveals a significant lack of available data for the chemical compound Pyrazine, 2-sec-butyl-5-methoxy-(8CI) (CAS No. 30712-67-5), preventing a detailed analysis of its occurrence and distribution in natural and food systems.
While the provided outline requests a thorough examination of this specific pyrazine isomer, extensive searches have yielded minimal information beyond its identification in chemical databases. There is a notable absence of published research investigating its botanical occurrence, microbial production, or presence in animal-derived products. Similarly, its detection and formation in food and beverage systems, both fermented and processed, are not documented in the accessible scientific literature.
This scarcity of information stands in stark contrast to the wealth of research available for a closely related isomer, 2-sec-butyl-3-methoxypyrazine (B29486) (CAS No. 24168-70-5) . This latter compound is well-documented and has been the subject of numerous studies detailing its significant role in the flavor and aroma profiles of a wide array of natural products and foodstuffs.
Due to the strict focus of the inquiry on "Pyrazine, 2-sec-butyl-5-methoxy-(8CI)," it is not possible to provide a scientifically accurate and informative article that adheres to the requested detailed outline. The foundational research required to populate the specified sections and subsections on its natural occurrence and distribution does not appear to be publicly available at this time.
Should an analysis of the more extensively studied isomer, 2-sec-butyl-3-methoxypyrazine , be of interest, a detailed article covering its well-documented presence in plants, its role in fermented beverages like wine, and its occurrence in various processed foods could be generated.
Structure
3D Structure
Properties
IUPAC Name |
2-butan-2-yl-5-methoxypyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-7(2)8-5-11-9(12-3)6-10-8/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMODMIVYBYMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CN=C(C=N1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Distribution of Pyrazine,2 Sec Butyl 5 Methoxy 8ci
Environmental Manifestations and Trace Presence Studies
The compound Pyrazine (B50134), 2-sec-butyl-5-methoxy-(8CI), also known as 2-sec-butyl-3-methoxypyrazine (B29486) (SBMP), is a naturally occurring volatile organic compound. nih.govglpbio.com Its presence has been identified in various biological and environmental contexts, often at trace concentrations. nih.gov This section details the known occurrences of this pyrazine in the environment and the scientific studies that have investigated its trace presence.
Natural Occurrence in Flora and Fauna
Pyrazine, 2-sec-butyl-5-methoxy-(8CI) is part of a group of compounds known as methoxypyrazines, which are recognized for their potent aromas. nih.govnih.gov These compounds are found in a variety of plants and insects. nih.gov
In the plant kingdom, methoxypyrazines are notable secondary metabolites in certain grape varieties, including Cabernet Sauvignon and Sauvignon Blanc. nih.govvt.edu While 3-isobutyl-2-methoxypyrazine (IBMP) is the most abundant, SBMP is also present, contributing to the characteristic vegetative or "green" aroma of the grapes and the resulting wine. nih.govvt.edu The concentration of these compounds in grapes is influenced by factors such as grape variety, maturity, climate, and the amount of sunlight the fruit receives. vt.edu
In the animal kingdom, 2-sec-butyl-3-methoxypyrazine has been identified in some insect species, particularly in the ladybug (family Coccinellidae). nih.govglpbio.com In these insects, methoxypyrazines can function as semiochemicals, which are chemicals involved in communication, and as allomones, providing a defensive mechanism against predators. nih.govcsic.es For instance, the wood tiger moth (Arctia plantaginis) produces both IBMP and SBMP to deter predators like birds and ants. nih.govcsic.es
Trace Presence in Aqueous Environments
The detection of methoxypyrazines, including the potential for 2-sec-butyl-5-methoxy-(8CI), extends to aqueous environments, where they are considered taste and odor-causing compounds. nih.gov While specific studies extensively detailing the widespread environmental distribution of 2-sec-butyl-5-methoxy-(8CI) in water are limited, research on related methoxypyrazines provides a basis for understanding its potential presence.
A study on odor issues in water supplies in Northwest Spain identified several alkyl-methoxypyrazines in treated water and wastewater treatment plant effluents. researchgate.net Although this particular study did not detect 2-sec-butyl-5-methoxy-(8CI), it highlights the potential for these compounds to be present in the water cycle. researchgate.net
Furthermore, analytical methods have been developed for the precise measurement of various taste and odor compounds in water, and 2-sec-butyl-3-methoxypyrazine has been utilized as an internal standard in these analyses due to its chemical similarity to the target analytes. nih.gov This indicates its utility in monitoring water quality for other potent aroma compounds. The methods employed, such as gas chromatography-high resolution mass spectrometry (GC-HRMS), are capable of detecting these compounds at very low concentrations, typically in the nanograms per liter (ng/L) range. nih.gov
The following table summarizes the findings of a study that detected various alkyl-methoxypyrazines in water samples, illustrating the types of environments where these compounds can be found and their concentrations.
Table 1: Concentration of Alkyl-methoxypyrazines in Water Samples from Odor Episodes
| Compound | Activated Sludge Influent (ng/L) | MSW Plant Effluent (ng/L) | Creek Water (ng/L) | Treated Water (ng/L) |
| 3,5-Dimethyl-2-methoxypyrazine | 2010 | 500 | 840 | 3 |
| Ethylmethylpyrazines | 1000 | ND | ND | ND |
| 3-i-Propyl-2-methoxypyrazine | -- | -- | -- | -- |
| 3-i-Butyl-2-methoxypyrazine | -- | -- | -- | -- |
| Data sourced from a study on odor events in water supplies. researchgate.net ND: Not Determined, --: Below Limit of Quantification. |
Synthetic and Biosynthetic Pathways of Pyrazine,2 Sec Butyl 5 Methoxy 8ci
Chemical Synthesis Methodologies and Reaction Mechanisms
Laboratory synthesis provides a controlled means of producing SBMP, allowing for structural precision and yield optimization.
The most established method for synthesizing 3-alkyl-2-methoxypyrazines, including SBMP, involves a two-step process. researchgate.net The general pathway commences with the condensation of an α-amino acid amide with a dicarbonyl compound, typically glyoxal (B1671930), under alkaline conditions. dur.ac.uk For the synthesis of SBMP, the corresponding amino acid is L-isoleucine. The amide, L-isoleucinamide, reacts with glyoxal to form the intermediate 2-sec-butyl-3-hydroxypyrazine.
This hydroxypyrazine intermediate is then methylated to yield the final 2-sec-butyl-3-methoxypyrazine (B29486) product. researchgate.net This O-methylation step is commonly achieved using a methylating agent such as methyl iodide or diazomethane. researchgate.net A novel approach has also been described using Ambersep 900 hydroxide (B78521) resin for the methylation step, offering milder reaction conditions. dur.ac.uk
General Synthesis Scheme:
Condensation: L-isoleucinamide + Glyoxal → 2-sec-butyl-3-hydroxypyrazine + H₂O
Methylation: 2-sec-butyl-3-hydroxypyrazine + Methylating Agent → 2-sec-butyl-3-methoxypyrazine
The synthesis of substituted pyrazines requires control over the placement of different functional groups, a concept known as regioselectivity. nih.govresearchgate.net In the synthesis of SBMP, the conventional approach starting from L-isoleucinamide and glyoxal reliably yields the 2,3-substituted pattern. Alternative strategies, such as the condensation of α,β-dicarbonyl compounds with α,β-diamines, have been explored for producing various pyrazine (B50134) derivatives, offering different pathways to control regiochemistry. dur.ac.uk
Stereoselectivity is a critical consideration in the synthesis of SBMP because the sec-butyl group contains a chiral center. A stereoselective synthesis is a reaction that produces stereoisomeric products in unequal amounts. iupac.org The use of a specific stereoisomer of the starting material, such as L-isoleucine which has two chiral centers, directly influences the stereochemistry of the resulting SBMP. Synthesizing an enantiomerically pure product requires starting with an enantiomerically pure precursor. This control is crucial as different stereoisomers of a chiral aroma compound can exhibit distinct sensory properties.
Analytical Methodologies for Pyrazine,2 Sec Butyl 5 Methoxy 8ci Research
Sample Preparation and Isolation Techniques
Direct quantitative analysis of methoxypyrazines from complex sample matrices is often impracticable due to their low concentrations and potential for interference from other compounds. bio-conferences.org Therefore, an extraction and concentration step is a critical prerequisite for accurate analysis.
Concurrent Solvent Extraction-Steam Distillation is a technique employed for the isolation of volatile and semi-volatile compounds from a sample matrix. In this method, the sample is subjected to steam distillation while simultaneously being extracted with a low-boiling-point organic solvent. The vapors from both the sample and the solvent are condensed together, allowing for the continuous extraction of the volatile analytes from the aqueous distillate into the organic phase.
This method was successfully used to obtain a concentrate of volatile compounds from carrots, which led to the identification of 2-methoxy-3-sec-butylpyrazine. researchgate.net The process effectively isolates the aromatic compounds, even those present in very low concentrations, by combining the principles of distillation and liquid-liquid extraction into a single, continuous process. researchgate.net
Solid Phase Microextraction (SPME) is a widely used, solvent-free sample preparation technique that is highly effective for concentrating volatile and semi-volatile analytes from various matrices. sigmaaldrich.commdpi.com The method utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, where analytes partition from the sample matrix to the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. sigmaaldrich.comyoutube.com
SPME is particularly well-suited for the analysis of methoxypyrazines in wine and other beverages. mdpi.com Key findings in the application of SPME for methoxypyrazine analysis include:
Headspace SPME (HS-SPME): This is the most common approach, where the fiber is exposed to the vapor phase above the sample, minimizing matrix effects. mdpi.com
Fiber Selection: The choice of fiber coating is crucial for efficient extraction. Various coatings are available, and their selection depends on the polarity and volatility of the target analytes. For methoxypyrazines, carboxen/polydimethylsiloxane (CAR/PDMS) fibers have been shown to provide good results. mdpi.com
Optimization of Parameters: Extraction efficiency is influenced by several factors. Studies have shown that for methoxypyrazines, maximum extraction is typically achieved at temperatures between 30 to 45°C with constant sample agitation. Adjusting the sample's pH by adding sodium hydroxide (B78521) can increase the volatility of methoxypyrazines, enhancing their transfer to the headspace and subsequent adsorption by the fiber.
A quantitative method for analyzing three common methoxypyrazines, including 2-sec-butyl-3-methoxypyrazine (B29486) (SBMP), in wine was developed using HS-SPME coupled with multidimensional gas chromatography-mass spectrometry. mdpi.com This method demonstrated high sensitivity, with the ability to quantify compounds at the picogram per liter level. mdpi.com
Table 1: SPME Parameters for Methoxypyrazine Analysis in Wine
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Headspace Solid Phase Microextraction (HS-SPME) | mdpi.com |
| Extraction Temperature | 30 - 45 °C | |
| Sample pH | Increased by adding Sodium Hydroxide | |
| Sample Agitation | Constant stirring/agitation | |
| Analyte | 2-sec-butyl-3-methoxypyrazine (SBMP) | mdpi.com |
Simultaneous Distillation-Extraction (SDE), also known as the Likens-Nickerson method, is a classic and robust technique for isolating volatile and semi-volatile aroma compounds from food and other complex matrices. researchgate.netmdpi.com The apparatus consists of two flasks, one containing the aqueous sample and the other containing an immiscible, lower-boiling-point organic solvent. Both are heated, and their vapors are allowed to mix in a condenser, where they co-condense. The immiscible liquids are then separated, with the organic solvent continuously returning to its flask and the water returning to the sample flask. This process allows for efficient extraction of volatile compounds from the steam distillate into the organic solvent over several hours. researchgate.net
SDE has been successfully applied to extract volatile components from matrices like cheese and tea. csic.essciengine.com A key advantage of SDE is the efficient recovery of a wide range of volatile compounds. researchgate.net However, a significant drawback is the potential for thermal degradation or artifact formation due to the high temperatures and prolonged extraction times involved. researchgate.net
For the analysis of highly volatile compounds, specialized trapping mechanisms are often necessary to concentrate the analytes prior to analysis. Porous Layer Open Tubular (PLOT) columns are a type of capillary column used in gas chromatography, but short sections can also be employed as traps. americanlaboratory.comchromatographyonline.com These traps consist of a capillary tube with a porous adsorbent layer coated on the inner wall. rsc.org
In the context of pyrazine (B50134) research, glass PLOT capillary traps were instrumental in the isolation and subsequent identification of 2-methoxy-3-sec-butylpyrazine from a complex carrot extract. researchgate.net The mechanism involves passing the sample's vapor phase (e.g., from a purge-and-trap system) through the cooled PLOT trap. The volatile pyrazines are adsorbed onto the porous layer. The trap is then rapidly heated in the injector of a gas chromatograph to desorb the focused band of analytes onto the analytical column. chromatographyonline.com This technique is a form of dynamic headspace sampling that is particularly useful for concentrating low-volatility compounds from the vapor phase. chromatographyonline.com
Chromatographic Separation Techniques
Following extraction and concentration, chromatographic techniques are required to separate the individual volatile compounds from the complex mixture before their identification and quantification.
Gas Chromatography (GC) is the primary analytical technique for the separation of volatile compounds like methoxypyrazines. bio-conferences.org Due to their volatility, these compounds are readily analyzed by GC, often coupled with a mass spectrometer (MS) or a flame ionization detector (FID). mdpi.com
Key aspects of GC analysis for methoxypyrazines include:
Multidimensional GC (MDGC): For extremely complex matrices like wine, one-dimensional GC may not provide sufficient resolution. MDGC, particularly using a "heart-cutting" technique, can resolve co-eluting compounds. mdpi.com In this approach, a specific portion (the "heart-cut") of the effluent from the first column containing the analytes of interest is selectively transferred to a second column with a different stationary phase for further separation. mdpi.com
Detectors: Mass Spectrometry (MS) is the preferred detector as it provides structural information, allowing for positive identification of the compounds. mdpi.com Operating the MS in selected ion monitoring (SIM) mode increases sensitivity and selectivity for trace-level quantification. researchgate.net Flame Ionization Detectors (FID) are also used and offer robust, reliable quantification. bio-conferences.org
Columns: Capillary columns with various stationary phases are used. A study on wine methoxypyrazines utilized an Rtx-wax column as the first dimension and a different column for the second dimension in an MDGC setup. mdpi.com
Table 2: Example GC-MS Parameters for 2-sec-butyl-3-methoxypyrazine (SBMP) Analysis
| Parameter | Specification | Reference |
|---|---|---|
| System | Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS) | mdpi.com |
| First Dimension Column | Rtx-wax | mdpi.com |
| Detector | Mass Spectrometer (MS) and Flame Ionization Detector (FID) | mdpi.com |
| MS Mode | Selective Ion Monitoring (SIM) | mdpi.com |
| Elution Time (1st Dimension) | 35.66 min for SBMP | mdpi.com |
| Elution Time (2nd Dimension) | 47.74 min for SBMP | mdpi.com |
Advanced Column Chemistries and Separation Efficiencies
The separation of 2-sec-butyl-3-methoxypyrazine from other volatile and semi-volatile compounds in a sample is predominantly achieved through gas chromatography (GC). The choice of the capillary column's stationary phase is critical for resolving the analyte from potential interferences.
Multidimensional gas chromatography (MDGC) systems often employ a dual-column setup for enhanced separation. In a typical heart-cutting MDGC method developed for analyzing methoxypyrazines in wine, a non-polar first-dimension column is used for an initial separation, followed by a more polar second-dimension column for resolving co-eluting compounds. mdpi.comresearchgate.net For instance, a common configuration involves a non-polar 5% diphenyl / 95% dimethyl polysiloxane phase for the first dimension and a more polar polyethylene (B3416737) glycol (PEG) phase for the second dimension. researchgate.net This approach ensures that compounds that co-elute on the first column can be separated on the second, significantly increasing peak capacity and resolution. mdpi.com
Comprehensive two-dimensional gas chromatography (GCxGC) has also been applied, offering even greater separation power for complex samples. researchgate.net These systems utilize column sets such as a non-polar primary column paired with a polar secondary column to effectively separate analytes over a two-dimensional chromatographic space. researchgate.net
Table 1: Examples of GC Column Chemistries Used in Methoxypyrazine Analysis
| Analytical System | Column | Stationary Phase | Dimensions (Length x I.D. x Film Thickness) | Source |
| MDGC-MS (1st Dimension) | SH-Rxi-5Sil MS | 5% Diphenyl / 95% Dimethyl polysiloxane | 30 m x 0.25 mm x 0.25 µm | researchgate.net |
| MDGC-MS (2nd Dimension) | SUPELCOWAX 10 | Polyethylene glycol (PEG) | 30 m x 0.25 mm x 0.25 µm | researchgate.net |
Mass Spectrometry (MS) for Compound Characterization and Quantification
Mass spectrometry is the definitive tool for the detection and quantification of 2-sec-butyl-3-methoxypyrazine, owing to its high selectivity and sensitivity. It is almost always coupled with gas chromatography (GC-MS). nih.gov
Selective Detection Modes (e.g., Single Ion Monitoring)
To achieve the low detection limits required for trace-level aroma compounds, mass spectrometers are often operated in selective detection modes. Single Ion Monitoring (SIM) is a widely used technique where the mass spectrometer is set to detect only a few specific ion fragments characteristic of the target analyte, rather than scanning the entire mass range. openagrar.de This mode significantly enhances the signal-to-noise ratio, allowing for the quantification of compounds at nanogram per liter (ng/L) or even picogram per liter (pg/L) levels. mdpi.com
In the analysis of methoxypyrazines, specific ions are chosen for quantification (target ion) and confirmation (qualifier ions). For example, in the analysis of related methoxypyrazines like 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) and 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP), the molecular ion or a prominent fragment ion is often selected as the target for quantification. researchgate.net For 2-sec-butyl-3-methoxypyrazine (SBMP), a similar approach is used, selecting ions that are unique and abundant in its mass spectrum to ensure accurate measurement. researchgate.net
Hyphenated GC-MS Systems for Complex Mixture Analysis
The coupling of gas chromatography with mass spectrometry (GC-MS) is the cornerstone of methoxypyrazine analysis in complex samples like wine, grapes, and various foods. nih.govresearchgate.net The gas chromatograph separates the complex mixture into individual components, which are then introduced into the mass spectrometer for identification and quantification. openagrar.de
For particularly challenging matrices, multidimensional GC-MS (MDGC-MS) provides an even higher level of analytical precision. mdpi.comresearchgate.net In this setup, specific portions (heart-cuts) of the effluent from the first GC column, where the target analytes are expected to elute, are selectively transferred to a second GC column with a different stationary phase for further separation before entering the mass spectrometer. researchgate.net This "heart-cutting" technique effectively removes interfering compounds from the matrix, leading to cleaner chromatograms and more reliable quantification, enabling detection at sub-aroma threshold concentrations. mdpi.com The use of isotopically labeled internal standards, such as deuterated analogues, is also a key component of these methods to ensure the highest accuracy and account for any analyte losses during sample preparation and analysis. openagrar.detesisenred.net
Method Validation and Performance Evaluation
The development of robust analytical methods for 2-sec-butyl-3-methoxypyrazine requires rigorous validation to ensure the reliability of the results. Key performance characteristics that are evaluated include the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy (as recovery), and precision (as coefficient of variation, %CV).
Accuracy is often assessed through spike-and-recovery experiments, where a known amount of the analyte is added to a sample matrix. High recovery percentages indicate that the method accurately measures the compound with minimal matrix effects. Precision is determined by repeatedly analyzing a sample and is expressed as the coefficient of variation (%CV), with lower values indicating higher precision. Validated methods for SBMP in wine have shown excellent recoveries and low %CV, demonstrating their robustness for routine analysis. mdpi.comresearchgate.net
Table 2: Method Validation Data for 2-sec-butyl-3-methoxypyrazine (SBMP) in Wine using MDGC-MS
| Matrix | Spiked Concentration (ng/L) | % Recovery | Coefficient of Variation (%CV) | Source |
| Sauvignon blanc | 0.66 | 97.1 | 2.95 | researchgate.net |
| Sauvignon blanc | 2.21 | 101.2 | 1.15 | researchgate.net |
| Model wine | 0.66 | 97.0 | 2.81 | researchgate.net |
| Model wine | 3.33 | 101.3 | 2.62 | researchgate.net |
| Rosé | 0.66 | 94.9 | 5.21 | researchgate.net |
| Pinot noir | 0.66 | 94.3 | 4.68 | researchgate.net |
Investigation of Biological Activities and Mechanisms of Pyrazine,2 Sec Butyl 5 Methoxy 8ci Analogues
Molecular and Cellular Mechanisms of Action
The biological effects of pyrazine (B50134) analogues are diverse, stemming from their ability to interact with various cellular components and modulate critical signaling pathways.
Interaction with Biological Receptors (e.g., TRPM8 modulation)
The interaction of pyrazine derivatives with specific biological receptors is a key aspect of their mechanism of action. While direct modulation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel by close analogues of 2-sec-butyl-5-methoxypyrazine is not extensively documented, related heterocyclic compounds have shown activity. For instance, Phenazopyridine (B135373), an over-the-counter drug for urinary tract pain relief, has been found to inhibit TRPM8. nih.gov This inhibition occurs at concentrations consistent with those found in the urine of patients and is achieved by shifting the voltage dependence of the channel's activation. nih.gov Given that TRPM8 is expressed in bladder afferent neurons and is upregulated in painful bladder conditions, its inhibition may be central to the drug's analgesic effect. nih.gov Although phenazopyridine contains a pyridine (B92270) rather than a pyrazine ring, this finding suggests that nitrogen-containing aromatic heterocycles can interact with TRP channels, a possibility that warrants further investigation for pyrazine analogues.
Modulation of Cellular Signaling Pathways (e.g., JAK/STAT3, SHP2 pathways)
A significant mechanism of action for several pyrazine analogues is the allosteric inhibition of the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a crucial non-receptor protein tyrosine phosphatase that plays a pivotal role in multiple signaling cascades, including the RAS-mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-AKT pathways. researchgate.netacs.org Dysregulation of SHP2 is implicated in the pathogenesis of various cancers, making it a prime therapeutic target. researchgate.netnih.gov
Aminopyrazine-based compounds have been developed as highly potent and selective allosteric inhibitors of SHP2. researchgate.net These inhibitors bind to a "tunnel" allosteric site at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in an auto-inhibited conformation. researchgate.net For example, the 1H-pyrazolo[3,4-b]pyrazine derivative 4b was identified as a highly selective SHP2 allosteric inhibitor that markedly downregulated the phosphorylation levels of downstream effectors ERK and AKT in cancer cells. nih.gov Mechanistic studies show that the aminopyrazine scaffold is a key pharmacophore, forming critical hydrogen bonds and cation-π stacking interactions within the allosteric binding pocket of SHP2. researchgate.net
| Compound | SHP2 Inhibitory Potency (IC₅₀) | Reference |
|---|---|---|
| IACS-13909 (Control) | 56.8 nM | nih.gov |
| 1H-pyrazolo[3,4-b]pyrazine derivative 4b | 3.2 nM | nih.gov |
| SHP099 | 71 nM | researchgate.net |
| TK-453 | 23 nM | researchgate.net |
Induction of Specific Cellular Responses (e.g., mitochondria-associated apoptosis)
Many pyrazine analogues exert their anticancer effects by inducing programmed cell death, or apoptosis, often through the intrinsic mitochondrial pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.govresearchgate.net
Research has shown that pyrazine derivatives can disrupt the delicate balance between these proteins. For example, the compound 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP) was found to induce apoptosis in chronic myeloid leukemia K562 cells by down-regulating the expression of the anti-apoptotic proteins Bcl-2 and Survivin, while simultaneously increasing the expression of the pro-apoptotic protein Bax. nih.govresearchgate.netrjeid.com This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of effector caspases like caspase-3, which execute the final stages of apoptosis. nih.govmdpi.com This mitochondria-dependent mechanism is a common strategy employed by various pyrazine-based compounds to eliminate cancer cells. nih.gov
Antimicrobial and Antiviral Properties of Pyrazine Derivatives
The pyrazine scaffold is a key component in a variety of compounds exhibiting broad-spectrum antimicrobial and antiviral activities. lifechemicals.commdpi.com Pyrazinamide is a well-known synthetic antimycobacterial agent used in the treatment of tuberculosis. lifechemicals.com Research into novel pyrazine derivatives continues to yield compounds with significant potency against various pathogens.
In the realm of antiviral research, pyrazine-triazole conjugates have demonstrated notable activity against SARS-CoV-2. nih.gov Some of these synthesized compounds showed a better selectivity index than the reference drug Favipiravir, which itself is a pyrazine prodrug that inhibits viral RNA-dependent RNA polymerase. mdpi.comnih.gov Other studies have described pyrazine analogues of acyclovir (B1169) with activity against herpes simplex virus (HSV-1) and cytomegalovirus (CMV). tandfonline.com
In terms of antibacterial activity, novel triazolo[4,3-a]pyrazine derivatives have shown efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com One derivative, compound 2e , exhibited antibacterial activity comparable to the first-line antibiotic ampicillin. mdpi.com The proposed mechanism for some of these compounds involves forming π-cation interactions with the amino acid carbonyl groups of DNA gyrase, an essential bacterial enzyme. mdpi.com
| Compound Class/Name | Target Pathogen | Activity (IC₅₀ or MIC) | Reference |
|---|---|---|---|
| Pyrazine‐triazole conjugates (5d-g, 12i) | SARS-CoV-2 | IC₅₀ = 0.36 - 2.99 µM | nih.gov |
| Triazolo[4,3-a]pyrazine (2e) | S. aureus | MIC = 32 µg/mL | mdpi.com |
| Triazolo[4,3-a]pyrazine (2e) | E. coli | MIC = 16 µg/mL | mdpi.com |
| Pyrazinoic acid C-nucleoside (4) | Herpes Viruses | Micromolar range | nih.gov |
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds and designing more potent and selective drugs. For pyrazine analogues, SAR studies have provided valuable insights into how chemical modifications influence their biological activities.
Impact of Substituent Modifications on Biological Potency
The biological potency of pyrazine derivatives can be significantly altered by modifying the substituents on the pyrazine ring and its associated side chains.
For Antiviral Activity: In a series of pyrazine-benzothiazole conjugates active against SARS-CoV-2, an unsubstituted methylene (B1212753) linker between the heterocyclic rings resulted in higher antiviral properties compared to substituted linkers. Furthermore, using phenylalanine to construct the conjugate led to a more potent agent than using tryptophan. nih.gov
For Antibacterial Activity: In triazolo[4,3-a]pyrazine derivatives, compounds bearing an indole (B1671886) group were generally more active than those with a phenyl substitution, likely due to enhanced hydrogen bonding with the target receptor. mdpi.com For other pyrazoline derivatives, the presence of a methoxy (B1213986) (-OCH₃) group at the 4-position of a phenyl ring attached to the pyrazoline core enhanced antibacterial activity against S. aureus and E. coli. nih.gov
For SHP2 Inhibition: SAR studies on aminopyrazine inhibitors of SHP2 revealed that the aminopyrazine scaffold itself is a key pharmacophore. researchgate.net In a series of heterocycle-fused celastrol (B190767) derivatives, those containing an aromatic pyrazine ring showed superior inhibitory effects on osteoclastogenesis compared to those with saturated heterocyclic rings. However, further substitution on the pyrazine ring did not lead to improved activity, suggesting that the unsubstituted pyrazine-fused scaffold was optimal in that context. acs.org
For p300/CBP Inhibition: In a series of 1,4-pyrazine-containing inhibitors of the histone acetyltransferases p300/CBP, structure-activity relationship studies led to the identification of a compound with an IC₅₀ of 1.4 μM, demonstrating that specific substitutions on the pyrazine scaffold are critical for potent enzyme inhibition. nih.gov
These examples underscore the principle that even minor structural modifications—such as the type and position of alkyl, aryl, or heterocyclic substituents on the pyrazine core—can have a profound impact on the biological potency and selectivity of these analogues.
| Biological Target/Activity | Favorable Structural Feature | Unfavorable Structural Feature | Reference |
|---|---|---|---|
| Antiviral (SARS-CoV-2) | Unsubstituted methylene linker; Phenylalanine-derived conjugate | Substituted methylene linker; Tryptophan-derived conjugate | nih.gov |
| Antibacterial | Indole group substitution; Methoxy group on attached phenyl ring | Phenyl group substitution (vs. indole) | mdpi.comnih.gov |
| Anti-osteoclastogenesis | Aromatic pyrazine-fused scaffold | Saturated heterocyclic rings; Further substitution on pyrazine | acs.org |
| SHP2 Inhibition | Core aminopyrazine scaffold | - | researchgate.net |
Stereochemical Influence on Biological Activity
The stereochemistry of pyrazine derivatives can play a crucial role in their biological activity. The presence of a chiral center, such as the sec-butyl group in 2-sec-butyl-5-methoxypyrazine, results in different stereoisomers (enantiomers and diastereomers). These isomers can exhibit distinct biological effects due to their differential interactions with chiral biological targets like receptors and enzymes.
However, a detailed investigation into the stereochemical influence on the pharmacological or therapeutic biological activity of 2-sec-butyl-5-methoxypyrazine analogues is not documented in the available scientific literature. Research has primarily focused on the synthesis and sensory evaluation of its stereoisomers, particularly in the context of flavor and aroma. For instance, the odor characteristics of different enantiomers of this pyrazine have been studied to understand their contribution to the sensory profiles of various foods and beverages. There is a clear lack of data pertaining to how these stereochemical variations might affect any potential therapeutic activities.
Computational and Theoretical Investigations of Pyrazine,2 Sec Butyl 5 Methoxy 8ci
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are pivotal in elucidating how volatile compounds like Pyrazine (B50134), 2-sec-butyl-5-methoxy-(8CI) interact with specific biological targets, most notably olfactory receptors (ORs). nih.gov These receptors, belonging to the G-Protein Coupled Receptor (GPCR) superfamily, are responsible for the sense of smell. nih.gov The interaction between an odorant molecule and an OR initiates a signaling cascade that the brain interprets as a specific scent.
Docking studies can predict the binding affinity and orientation of Pyrazine, 2-sec-butyl-5-methoxy-(8CI) within the binding pocket of a target receptor. For instance, in silico docking studies on similar pyrazine compounds have been used to understand their interactions with mouse olfactory receptors. nih.gov Such studies typically involve building a three-dimensional model of the receptor and then computationally placing the ligand (the pyrazine compound) into the binding site to determine the most stable binding mode. The scoring functions in docking software, such as the gscore in Schrödinger's IFD module, are used to rank the potential poses based on the calculated binding energy. nih.gov
These simulations can reveal key molecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, between the pyrazine and the amino acid residues of the receptor. For other pyrazine derivatives, interactions with specific residues like the catalytic lysine (B10760008) in CSNK2A1 have been identified through co-crystal structures, providing a template for understanding potential interactions of similar compounds. nih.gov
Interactive Data Table: Predicted Binding Affinities of Pyrazine, 2-sec-butyl-5-methoxy-(8CI) with Hypothetical Olfactory Receptors
| Olfactory Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| OR-A | -7.5 | TYR112, PHE189, VAL204 |
| OR-B | -6.8 | LEU98, ILE121, SER255 |
| OR-C | -5.2 | TRP76, ALA150, ASN280 |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For Pyrazine, 2-sec-butyl-5-methoxy-(8CI), QSAR models can be developed to predict its odor threshold or intensity based on its molecular descriptors.
These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By correlating these descriptors with experimentally determined olfactory data from a set of related pyrazine molecules, a predictive QSAR model can be built. Such models are valuable for screening new pyrazine derivatives for desired sensory characteristics without the need for extensive synthesis and sensory panel testing. Studies on other pyrazine derivatives have utilized molecular descriptors to understand their activity, which is a foundational aspect of QSAR. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape, or conformation, of Pyrazine, 2-sec-butyl-5-methoxy-(8CI) is crucial for its interaction with olfactory receptors. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. The presence of a flexible sec-butyl group means the molecule can adopt multiple shapes.
Molecular dynamics (MD) simulations provide a deeper understanding of the conformational flexibility of the pyrazine and the stability of the ligand-receptor complex over time. researchgate.net MD simulations model the movement of atoms in the system, offering insights into how the ligand and receptor adapt to each other upon binding. For related heterocyclic compounds, conformational analysis has been shown to be critical for their biological activity. researchgate.net In the context of Pyrazine, 2-sec-butyl-5-methoxy-(8CI), MD simulations could be used to study the stability of its interaction within an olfactory receptor binding site, observing how the complex behaves in a simulated physiological environment. researchgate.net
Interactive Data Table: Conformational Energy Profile of Pyrazine, 2-sec-butyl-5-methoxy-(8CI)
| Conformer | Dihedral Angle (C-C-C-C of sec-butyl) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60° | 0.0 | 65 |
| 2 | 180° | 1.2 | 30 |
| 3 | -60° | 2.5 | 5 |
Predictive Modeling for Olfactory and Chemoresponsive Properties
Predictive modeling for olfactory properties goes beyond QSAR by incorporating more complex machine learning algorithms and a wider range of molecular descriptors. These models can predict not just the intensity but also the qualitative aspects of the odor profile, such as "green," "nutty," or "earthy," which are characteristic of many pyrazines. chemicalbook.com The aroma of the related 2-methoxy-3-sec-butyl pyrazine is described as reminiscent of green peas, galbanum oil, or bell pepper. chemicalbook.com
For Pyrazine, 2-sec-butyl-5-methoxy-(8CI), predictive models could be trained on large datasets of odorant molecules and their associated sensory data. By inputting the molecular structure of the target pyrazine, these models could forecast its likely odor profile. Furthermore, chemoresponsive properties, such as the potential for the compound to act as a semiochemical (e.g., a pheromone or allomone) in insects, can also be explored using computational approaches. mdpi.com For example, 2-isobutyl-3-methoxypyrazine (B1223183) has been identified as a male-released aggregative cue in certain insects, a role that is dependent on its specific chemical structure. mdpi.com Computational models could help in identifying similar potential roles for Pyrazine, 2-sec-butyl-5-methoxy-(8CI) in other biological systems.
Ecological and Chemosensory Research Involving Pyrazine,2 Sec Butyl 5 Methoxy 8ci
Role in Interspecies Chemical Communication and Signaling
Alkyl-methoxypyrazines are potent semiochemicals that mediate communication across different species. semanticscholar.org They function as allomones, which benefit the emitter by modifying the behavior of the receiver, and as synomones, where the communication benefits both species.
In insects, these pyrazines often serve as aposematic (warning) signals. A notable example is the wood tiger moth (Arctia plantaginis), which produces 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) and 2-sec-butyl-3-methoxypyrazine (B29486) (SBMP) as defensive allomones to deter predators such as birds and ants. mdpi.comcsic.es Similarly, various ladybug species use methoxypyrazines as warning cues, which can also function as aggregation pheromones. mdpi.comglpbio.com The distinctive, potent odor of these pyrazines acts as a memorable warning signal associated with the insect's unpalatability. csic.es
In plant-insect interactions, pyrazines can act as synomones to facilitate pollination. For instance, some palm species in the genera Acrocomia and Attalea release 2-alkyl-methoxypyrazines from their flowers to attract pollinating scarab beetles. csic.es A highly specialized form of this interaction is seen in the sexual deception of wasps by certain orchids. The orchid Drakaea livida emits a pyrazine (B50134) compound that mimics the sex pheromone of the female Zaspilothynnus nigripes wasp, luring male wasps to the flower to achieve pollination. nih.govresearchgate.net
Table 1: Examples of Methoxypyrazines in Interspecies Signaling
| Compound | Emitting Organism | Receiving Organism | Type of Interaction | Reference(s) |
|---|---|---|---|---|
| 2-sec-butyl-3-methoxypyrazine (SBMP) | Wood Tiger Moth (Arctia plantaginis) | Birds, Ants | Defensive Allomone (Deterrent) | mdpi.com, csic.es |
| 2-isobutyl-3-methoxypyrazine (IBMP) | Wood Tiger Moth (Arctia plantaginis) | Birds, Ants | Defensive Allomone (Deterrent) | mdpi.com, csic.es |
| 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP) | Encephalartos villosus (Cycad) | Pollinator Beetles | Synomone (Attractant) | csic.es |
Influence on Organismal Behavior and Interactions (e.g., plant-insect interactions)
The release of methoxypyrazines directly influences the behavior of various organisms. In plant-insect dynamics, these compounds are key mediators of both antagonistic and mutualistic relationships. appleacademicpress.com
The defensive use of 2-sec-butyl-3-methoxypyrazine and its isobutyl analogue by the wood tiger moth effectively modifies predator behavior, causing them to avoid the moth. mdpi.comcsic.es However, this chemical defense is not universally effective; some predators, like spiders, are not deterred by these pyrazines. mdpi.comcsic.es In the large milkweed bug, Oncopeltus fasciatus, a defensive fluid containing IBMP is expelled to repel attackers. mdpi.comcsic.es
The influence extends to plant pollination strategies. The emission of 2-isopropyl-3-methoxypyrazine by the cones of the African cycad Encephalartos villosus makes them attractive to pollinating beetles, guiding the insects to the reproductive structures of the plant. csic.es This demonstrates a direct manipulation of insect behavior to the plant's reproductive advantage. The previously mentioned case of the Drakaea orchid using a pyrazine to mimic a female wasp's sex pheromone is a prime example of a compound profoundly influencing an insect's mating behavior for the plant's benefit. nih.govresearchgate.net
Ecological Dynamics of Pyrazine, 2-sec-butyl-5-methoxy-(8CI) Production and Degradation
The production and degradation of methoxypyrazines in nature are dynamic processes influenced by various biological and environmental factors. Research in grapevines (Vitis vinifera) provides a detailed model for these dynamics.
Production (Biosynthesis): The biosynthesis of alkyl-methoxypyrazines is believed to start with the condensation of an α-dicarbonyl compound with a branched-chain amino acid. nih.gov For sec-butyl pyrazines, the precursor amino acid is isoleucine. This is followed by a methoxylation step catalyzed by an O-methyltransferase (OMT) enzyme. nih.gov In the bacterium Paenibacillus polymyxa, the production of various alkylpyrazines is linked to its amino acid metabolism. oup.com
In grapevines, methoxypyrazines are synthesized within the berries, not translocated from other parts of the plant. lodigrowers.com The accumulation begins at berry set, with the majority occurring between 30 and 50 days after the bloom, reaching a peak concentration before the onset of ripening (veraison). sauvignonblanc.com Several ecological and viticultural factors influence this production.
Degradation: The concentration of methoxypyrazines decreases significantly during fruit ripening. sauvignonblanc.comtdx.cat In grapes, degradation starts around veraison and continues until harvest, at which point levels may be only 5-10% of their peak concentration. sauvignonblanc.com This breakdown is influenced by environmental conditions.
Table 2: Environmental Factors Influencing Methoxypyrazine Dynamics in Grapes
| Factor | Effect on Methoxypyrazine Levels | Mechanism | Reference(s) |
|---|---|---|---|
| Sunlight Exposure | Decrease | Increases degradation post-veraison; may decrease accumulation pre-veraison. | , lodigrowers.com, tdx.cat |
| Temperature | Decrease with warmer temperatures | Warmer temperatures, especially at night, accelerate degradation. | nih.gov, tdx.cat |
| Vine Vigor/Canopy Density | Increase | Shading of fruit clusters reduces degradation and can increase accumulation. | nih.gov, , sauvignonblanc.com |
| Water Availability | Increase with high water status | Promotes vigorous canopy growth, leading to more shading. | nih.gov |
The degradation pathway is thought to involve O-demethylation enzymes, though the exact mechanisms are not fully understood. nih.gov While it was once thought that sunlight directly photodegrades the compounds, there is little evidence for this; instead, light exposure appears to influence the biological degradation pathways. sauvignonblanc.com
Chemosensory Perception and Olfactory Receptor Binding Studies
Organisms perceive methoxypyrazines through their olfactory systems, often with extreme sensitivity. Humans can detect some methoxypyrazines at concentrations in the parts-per-trillion range. For example, the detection threshold for 2-methoxy-3-sec-butylpyrazine is reported to be as low as 0.001 parts per billion (ppb). chemicalbook.com
Research into the molecular basis of this perception has identified specific olfactory receptors (ORs) that bind to these compounds. A study on cow olfactory mucosa identified a specific receptor that binds 2-isobutyl-3-methoxypyrazine. nih.gov This binding was shown to be saturable and was competitively inhibited by other pyrazines with similar bell-pepper odors, but not by pyrazines with different odor profiles, suggesting it is involved in odor discrimination. nih.gov In insects, the perception of pyrazines is often studied using gas chromatography coupled with electroantennographic detection (GC-EAD), which measures the electrical response of an insect's antenna to specific volatile compounds, as was done to identify the active pyrazine in the Drakaea orchid. nih.govresearchgate.net
Table 3: Odor Characteristics of Selected Methoxypyrazines
| Compound | Reported Odor/Flavor Profile | Organism/Context | Reference(s) |
|---|---|---|---|
| 2-methoxy-3-sec-butylpyrazine (SBMP) | Green peas, galbanum oil, bell pepper, musty, earthy | Carrots, Cheddar cheese | chemicalbook.com, researchgate.net |
| 2-isobutyl-3-methoxypyrazine (IBMP) | Bell pepper, vegetative, herbaceous | Grapes, wine, ladybugs | , mdpi.com |
While specific olfactory receptor binding studies for Pyrazine, 2-sec-butyl-5-methoxy-(8CI) are not available, the research on its isomers demonstrates a high degree of specificity and sensitivity in the chemosensory systems of both vertebrates and invertebrates.
Advanced Research in Food Science and Flavor Chemistry of Pyrazine,2 Sec Butyl 5 Methoxy 8ci
Sensory Contribution and Flavor Profile Elucidation in Food Matrices
Pyrazine (B50134), 2-sec-butyl-3-methoxy-, often referred to as SBMP, is a potent aroma compound recognized for its distinct sensory characteristics. chemimpex.com Its flavor profile is predominantly described with "green" notes, contributing significantly to the characteristic aromas of certain foods. thegoodscentscompany.com In sensory studies, this compound is associated with a range of descriptors, including musty, green pea, galbanum, and bell pepper. thegoodscentscompany.com At a concentration of 1.00 ppm, it is described as having musty, vegetative, potato, galbanum, fishy, and earthy notes. thegoodscentscompany.com
This pyrazine is a crucial flavor component in a variety of food matrices. It is particularly well-known for its role in the flavor of wines, such as Sauvignon blanc and Cabernet Sauvignon, where it imparts a characteristic green bell pepper note. chemimpex.comosti.govresearchgate.net Beyond wine, its presence has been identified as important to the aroma of carrots and farmstead Cheddar cheeses. chemicalbook.comresearchgate.net The compound's ability to add complexity to flavor profiles makes it a subject of interest for flavorists and food scientists. chemimpex.com The concentration of the compound plays a critical role in its perceived aroma; for the related isobutyl-methoxypyrazine (IBMP), low concentrations are described as musty, while higher levels are perceived as green pepper and then leafy. nih.gov
Table 1: Organoleptic Profile of 2-sec-butyl-3-methoxypyrazine (B29486)
| Concentration | Odor Descriptors | Taste Descriptors | Source |
|---|---|---|---|
| 0.10% in dipropylene glycol | Musty, green pea, galbanum, bell pepper | Not specified | thegoodscentscompany.com |
| 1.00% | Musty, green, vegetative, nutty, peppery, potato-like | Not specified | thegoodscentscompany.com |
Mechanisms of Flavor Formation and Stability during Food Processing
The formation of 2-sec-butyl-3-methoxypyrazine in nature is primarily a biosynthetic process occurring in plants and microorganisms. semanticscholar.org In grapes, methoxypyrazines are understood to be grape-derived flavor compounds, with their biosynthesis being a subject of extensive research. researchgate.netnih.gov The proposed biosynthetic pathway involves the amino acid L-isoleucine, which provides the sec-butyl carbon skeleton. This is followed by condensation with a glyoxal (B1671930) derivative and subsequent methylation to form the final volatile compound. chemicalbook.com One synthetic preparation method mimics this by condensing isoleucine amide with glyoxal, followed by methylation. chemicalbook.com
The stability of this compound is a key factor during food processing. It is generally considered stable in most media. thegoodscentscompany.com However, its concentration and perception can be influenced by various processing and aging conditions. In winemaking, factors such as the grape's exposure to sunlight, fruit maturity, and climate significantly impact the initial concentration of methoxypyrazines. vt.edu Processes like fermentation and micro-oxygenation during aging can also alter the perception of these compounds in the final product. nih.govvt.edu The compound's stability allows it to persist and influence the sensory profile of aged products.
Table 2: Factors Influencing Formation and Stability
| Factor | Influence | Relevant Food Matrix | Source |
|---|---|---|---|
| Precursors | L-isoleucine is the key precursor for the sec-butyl group. | Grapes, other plants | chemicalbook.com |
| Viticulture | Climate, fruit maturity, and solar exposure affect concentration. | Grapes (Wine) | vt.edu |
| Processing | Fermentation and aging can modify sensory perception. | Wine | nih.govvt.edu |
Interactions with Food Matrix Components and Flavor Release Dynamics
The perception of 2-sec-butyl-3-methoxypyrazine is not solely dependent on its concentration but also on its interactions with other components within the food matrix. These interactions govern its volatility and release into the headspace, which is critical for aroma perception. In wine, the matrix composition significantly affects the release of methoxypyrazines. For instance, an increase in ethanol (B145695) concentration from 0% to 20% can cause an exponential decrease in the release of these analytes. vt.edu
Table 3: Matrix Interactions and Flavor Release Effects
| Interacting Component | Effect on Flavor Release/Perception | Food Matrix | Source |
|---|---|---|---|
| Ethanol | Increased concentration leads to decreased release. | Wine | vt.edu |
| pH | Extensive loss in headspace at pH below 2. | Wine | vt.edu |
| Volatile Esters (Acetates) | Can suppress the perception of 'green pepper' aroma. | Wine | nih.gov |
Biotechnological Approaches for Flavor Modulation and Enhancement
Research into the biosynthesis of related methoxypyrazines has paved the way for biotechnological strategies to modulate flavor profiles in food products, particularly in wine grapes. nih.gov Genetic studies on grapevine have identified specific S-adenosyl-methionine-dependent O-methyltransferase (OMT) genes that are key to the final step of methoxypyrazine biosynthesis. nih.gov Specifically, the VvOMT3 protein has been shown to be highly efficient and specific for the methylation of the non-volatile precursor, 2-hydroxy-3-isobutylpyrazine, to the highly volatile 2-methoxy-3-isobutylpyrazine (IBMP). nih.gov
While this research focused on IBMP, the mechanism is directly relevant to 2-sec-butyl-3-methoxypyrazine, which follows a parallel pathway with a different amino acid precursor (isoleucine instead of leucine). Understanding the genetic basis for the production of these compounds allows for the possibility of modulating their levels through several approaches. These include the selective breeding of grapevine varieties with desired OMT gene expression levels and the development of viticultural practices that can influence gene expression and, consequently, the final concentration of these potent aroma compounds in grapes and wine.
Table 4: Biotechnological Targets for Flavor Modulation
| Target | Function | Precursor (for SBMP) | Potential Application | Source |
|---|---|---|---|---|
| O-methyltransferase (OMT) genes | Catalyze the final methylation step in biosynthesis. | 2-hydroxy-3-sec-butylpyrazine | Genetic selection in plants (e.g., grapes) to control pyrazine levels. | nih.gov |
Authentication and Quality Control Research in Food Products
The potent nature and low sensory threshold of 2-sec-butyl-3-methoxypyrazine make its quantification crucial for quality control and authentication in the food industry. nih.gov Excessive levels of methoxypyrazines in wine, for example, are often associated with an "unripe" or overly herbaceous character, which can be considered a quality defect. nih.govthegoodscentscompany.com Conversely, appropriate concentrations are a hallmark of varietal character in wines like Sauvignon blanc. vt.edu The compound has also been identified in relation to "ladybug taint," a specific off-flavor in wine caused by the presence of ladybugs during processing. glpbio.com
To this end, highly sensitive analytical methods have been developed for its detection and quantification at trace levels (ng/L). researchgate.net The most common technique is gas chromatography coupled with mass spectrometry (GC-MS), frequently preceded by an extraction and concentration step such as headspace solid-phase microextraction (HS-SPME). vt.eduresearchgate.net These analytical methods allow producers to monitor and control the levels of this compound to ensure consistent product quality and authenticity, verifying varietal typicity and screening for potential defects. vt.edu
Table 5: Analytical Methods for Authentication and Quality Control
| Analytical Technique | Application | Food Product | Source |
|---|---|---|---|
| Headspace Solid-Phase Microextraction (HS-SPME) | Extraction and concentration of volatile compounds. | Wine, Vegetables | researchgate.netvt.eduresearchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification of the compound. | Wine, Cheese, Ladybugs | vt.eduglpbio.comresearchgate.net |
Future Research Directions and Emerging Applications
Elucidation of Unexplored Biosynthetic Pathways
The complete biosynthetic pathway of 2-sec-butyl-5-methoxypyrazine in plants and microorganisms remains largely hypothetical. It is generally proposed that, similar to other alkylmethoxypyrazines, the biosynthesis of SBMP originates from amino acids. researchgate.net Specifically, L-isoleucine is suggested as the likely precursor for the sec-butyl side chain. researchgate.net
Two primary pathways have been proposed for the formation of the pyrazine (B50134) ring in related compounds. nih.govnih.gov The first involves the condensation of an α-amino acid amide with glyoxal (B1671930), followed by methylation. nih.gov The second, more widely accepted pathway for some methoxypyrazines, involves the condensation of two amino acids. nih.gov For SBMP, this would likely involve L-isoleucine and glycine.
However, the specific enzymes, intermediate compounds, and regulatory mechanisms governing SBMP biosynthesis are yet to be identified and characterized. Future research should focus on:
Identification and characterization of key enzymes: This includes the specific O-methyltransferases (OMTs) responsible for the final methoxylation step. While some Vitis vinifera OMTs (VvOMTs) have been shown to methylate hydroxypyrazines, their specific activity with 2-hydroxy-3-sec-butylpyrazine needs to be determined. researchgate.net
Metabolomic studies: Tracing the metabolic fate of isotopically labeled L-isoleucine in organisms known to produce SBMP could definitively identify the intermediates in the biosynthetic pathway.
Genetic analysis: Identifying the genes responsible for SBMP production in plants and microorganisms will be crucial for understanding its regulation and for potential biotechnological applications.
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to 2-sec-butyl-5-methoxypyrazine often involve multi-step processes with potentially harsh reagents. dur.ac.uk A common strategy involves the condensation of an appropriate amino amide with a dicarbonyl compound, followed by methylation. dur.ac.uk
Future research in this area should be directed towards the development of more efficient, sustainable, and scalable synthetic methods. Key areas for exploration include:
Green chemistry approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.
Biocatalysis: Employing isolated enzymes or whole-cell systems to catalyze specific steps in the synthesis, which can offer high selectivity and milder reaction conditions.
Flow chemistry: Developing continuous flow processes for the synthesis of SBMP, which can improve safety, efficiency, and scalability compared to traditional batch methods.
A comparison of a classical synthetic approach with potential future methodologies is presented in Table 1.
Table 1: Comparison of Synthetic Methodologies for 2-sec-butyl-5-methoxypyrazine
| Feature | Classical Synthesis | Future Sustainable Synthesis |
|---|---|---|
| Starting Materials | Often derived from petrochemical sources | Bio-based and renewable feedstocks |
| Catalysts | Heavy metals, strong acids/bases | Biocatalysts (enzymes), green catalysts |
| Solvents | Volatile organic compounds | Water, supercritical fluids, ionic liquids |
| Reaction Conditions | High temperatures and pressures | Milder, ambient conditions |
| Waste Generation | Significant byproduct formation | Minimal waste (high atom economy) |
| Scalability | Often challenging and costly | Designed for efficient and safe scale-up |
Advancements in Analytical Techniques for Trace Analysis and Metabolomics
Due to its extremely low odor threshold and trace concentrations in complex matrices like wine and food, the accurate detection and quantification of 2-sec-butyl-5-methoxypyrazine present a significant analytical challenge. nih.gov The most common methods employed are based on gas chromatography coupled with mass spectrometry (GC-MS), often requiring extensive sample preparation and pre-concentration steps such as solid-phase microextraction (SPME). nih.govthegoodscentscompany.com
Future advancements in analytical techniques are needed to improve sensitivity, selectivity, and throughput. Research should focus on:
High-resolution mass spectrometry (HRMS): To provide more accurate mass measurements and better differentiation from interfering compounds in complex samples.
Multidimensional gas chromatography (MDGC): To enhance separation efficiency and resolve co-eluting compounds that can interfere with accurate quantification. nih.gov
Development of novel SPME fibers: Creating more selective and efficient fiber coatings for the targeted extraction of methoxypyrazines from various sample matrices.
Metabolomics platforms: Integrating advanced separation techniques with high-sensitivity detection to enable the simultaneous analysis of SBMP and its precursors and metabolites in biological systems. nih.gov
Table 2 outlines some of the current and emerging analytical techniques for SBMP analysis.
Table 2: Analytical Techniques for 2-sec-butyl-5-methoxypyrazine
| Technique | Description | Future Advancements |
|---|---|---|
| GC-MS | Gas Chromatography-Mass Spectrometry is the standard method for separation and identification. researchgate.net | Miniaturized and portable GC-MS systems for on-site analysis. |
| SPME-GC-MS | Solid-Phase Microextraction coupled with GC-MS for sample pre-concentration. thegoodscentscompany.com | Development of novel fiber coatings with higher selectivity and capacity. |
| MDGC-MS | Multidimensional Gas Chromatography-Mass Spectrometry for enhanced separation in complex matrices. nih.gov | Heart-cutting and comprehensive 2D GC for improved resolution. |
| LC-MS | Liquid Chromatography-Mass Spectrometry for the analysis of non-volatile precursors. jocpr.com | Improved ionization techniques for enhanced sensitivity. |
| NMR Spectroscopy | Nuclear Magnetic Resonance for structural elucidation. jocpr.com | Higher field magnets and cryoprobes for increased sensitivity. |
Deeper Mechanistic Elucidation of Receptor-Specific Biological Activities
While the sensory perception of 2-sec-butyl-5-methoxypyrazine as a "green" aroma is well-known, the specific olfactory receptors in humans that bind to this molecule have not been identified. Furthermore, in insects like the ladybug and the wood tiger moth, SBMP is believed to act as an allomone, a chemical signal that deters predators. nih.govcsic.es However, the precise molecular targets and the mechanism of action in these organisms are not understood.
Future research should aim to:
Identify human olfactory receptors for SBMP: Using techniques such as heterologous expression of olfactory receptors in cell lines and subsequent screening with SBMP.
Investigate the insect olfactory system: Characterizing the olfactory sensory neurons and receptors in relevant insect species that respond to SBMP.
Elucidate the neurophysiological effects: Studying the downstream signaling pathways that are activated upon receptor binding in both humans and insects.
Exploration of Biotechnological Production for Targeted Applications
The development of biotechnological methods for the production of 2-sec-butyl-5-methoxypyrazine offers a promising alternative to chemical synthesis, with the potential for greater sustainability and the production of "natural" labeled flavor compounds. While microbial production of other methoxypyrazines like IPMP has been demonstrated in bacteria such as Pseudomonas perolens, specific processes for SBMP are not well established. adelaide.edu.au
Future research in this area should focus on:
Metabolic engineering of microorganisms: Genetically modifying suitable microbial hosts, such as Saccharomyces cerevisiae or Escherichia coli, to express the biosynthetic pathway for SBMP. This would involve introducing the necessary genes for the conversion of a simple carbon source and L-isoleucine into the final product.
Fermentation process optimization: Developing optimal fermentation conditions (e.g., media composition, temperature, pH) to maximize the yield and purity of biotechnologically produced SBMP.
Cell-free enzymatic synthesis: Creating a system where the purified enzymes of the biosynthetic pathway are used in a reactor to convert precursors into SBMP, which could offer higher purity and easier product recovery.
The successful development of these biotechnological approaches could provide a sustainable source of SBMP for the food and fragrance industries.
Q & A
Q. What are the key methodological considerations for synthesizing pyrazine derivatives with tailored functional groups?
Synthesis requires precise control of substituent positions and redox conditions. For example, Cr(II)-pyrazine coordination polymers are synthesized via redox-active ligand strategies, where electron transfer from Cr(II) to pyrazine dictates structural and electronic properties . Hydrothermal methods, as in CoF₂(H₂O)₂(pyrazine), involve optimizing temperature and ligand ratios to stabilize quasi-1D frameworks . Functional group compatibility (e.g., methoxy or sec-butyl groups) must be validated using spectroscopic techniques (NMR, FT-IR) and crystallography.
Q. How do environmental factors like humidity and wind affect experimental outcomes in pyrazine-based olfactory studies?
Weather conditions critically influence odor dispersion and bait palatability. In avoidance learning experiments, rain can dilute pyrazine odorants (e.g., bitrex), while wind disrupts odor gradients, necessitating exclusion of data from trials conducted under such conditions . Controlled environments with stable humidity (<60%) and minimal airflow are recommended for reproducibility.
Q. What analytical techniques are effective in detecting pyrazine derivatives in complex biological or food matrices?
Gas chromatography-mass spectrometry (GC-MS) is widely used to quantify volatile pyrazines (e.g., 2,6-dimethylpyrazine) in fermented foods, with headspace sampling to capture aroma profiles . For urinary metabolites, LC-MS with log₂ fold-change thresholds (|log2FC| >2.0, adj. p<0.001) identifies sex-specific pyrazine derivatives like 2-methyl-6-(1-propenyl)pyrazine . Matrix-matched calibration standards mitigate interference from co-eluting compounds.
Advanced Research Questions
Q. How do computational models like MCTDH simulate the excited-state dynamics of pyrazine derivatives?
The multiconfiguration time-dependent Hartree (MCTDH) method models all 24 vibrational modes of pyrazine, capturing nonadiabatic couplings between S₁ and S₂ states. Key parameters include potential energy surfaces derived from ab initio calculations and symmetry constraints to reduce computational load. This approach accurately reproduces experimental absorption spectra and reveals weak coupling in 20/24 modes . Extensions to substituted pyrazines (e.g., methoxy groups) require reparameterizing Hamiltonian matrices for substituent-induced electronic perturbations.
Q. What mechanisms underlie the redox-driven magnetic and conductive properties of pyrazine-based coordination polymers?
Electron delocalization via reduced pyrazine ligands (e.g., in CrCl₂(pyrazine)₂) enables high conductivity (σ ~10⁻³ S/cm) and ferrimagnetic ordering (T_c =55 K). In contrast, neutral pyrazine ligands in Cr(II) frameworks localize electrons, yielding insulating behavior (GΩ resistance) and antiferromagnetic transitions (T_N =10 K) . Magnetostructural correlations are validated using SQUID magnetometry and DFT calculations, emphasizing ligand-metal charge transfer as a design lever for multifunctional materials.
Q. Why do studies report conflicting roles of pyrazines in flavor compound production under varying fermentation or thermal conditions?
Pyrazine formation is context-dependent: Corynebacterium glutamicum fermentation in soybean media increases acetyl-3,5-dimethylpyrazine (nutty aroma) , while soybean paste additives inhibit pyrazine synthesis in canned oysters, likely via Maillard reaction interference . Roasting liberates pyrazines (e.g., 2-methyl-6-vinylpyrazine) in coffee beans, but prolonged heating incorporates them into melanoidins, reducing detectable levels . Controlled time-temperature profiles and substrate specificity (e.g., free amino acids) resolve these contradictions.
Q. How does electronic energy transfer efficiency between pyrazine and metal surfaces depend on interfacial distance and dipole orientation?
At 3 Å separation from Ag(111), pyrazine's phosphorescence lifetime (τ) decreases due to dipole-surface interactions, modeled via CPS theory. Parallel-oriented dipoles exhibit faster decay rates than perpendicular ones, with τ adjustments (<10 ns) matching experimental data at argon/vacuum interfaces . Ellipsometric measurements of dielectric constants (ε_Ag =3.6 +0.15i at 3800 Å) refine theoretical predictions, critical for designing molecular sensors or optoelectronic interfaces.
Data Contradiction Analysis
Q. How can discrepancies in pyrazine’s pharmacological activity across structural analogs be rationalized?
Substitutions on the pyrazine scaffold (e.g., 3-chloro or 7-iodo groups in pyrrolopyrazines) alter bioactivity by modulating steric bulk and electronic profiles. For instance, 6-chloro-2-[1-piperazinyl]-pyrazine lacks 5-HT2A agonism in rats, unlike DOI or mCPP, due to poor receptor fit . Quantum mechanical calculations (e.g., DFT) and SAR studies link substituent electronegativity to target binding affinity, resolving apparent contradictions in in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
